The synthesis of Lewis X hexaose can be achieved through both chemical and enzymatic methods.
Lewis X hexaose consists of a specific arrangement of monosaccharides that includes galactose, N-acetylglucosamine, and fucose residues. The typical structure can be represented as:
This structure is characterized by its terminal fucose residues that are crucial for binding interactions with selectins . Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to elucidate the detailed structure of Lewis X hexaose, confirming its composition and linkage types .
Lewis X hexaose participates in several biochemical reactions, primarily involving interactions with selectins during cell adhesion processes. These reactions are critical in mediating leukocyte rolling on endothelial cells during inflammatory responses.
The mechanism of action for Lewis X hexaose primarily revolves around its role as a ligand for selectins on endothelial cells. Upon inflammation, the expression of selectins is upregulated, allowing for the binding of Lewis X hexaose on circulating leukocytes.
Lewis X hexaose exhibits several notable physical and chemical properties:
Lewis X hexaose has significant applications in various fields:
Lewis X hexaose (LeX hexaose), also termed Lacto-N-difucohexaose II (LNDFH II), is a branched oligosaccharide with the defined sequence Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. This structure features two key terminal motifs:
Table 1: Structural Comparison of Lewis Antigens
Antigen | Structure | Core Features |
---|---|---|
Lewis X trisaccharide | Galβ1-4(Fucα1-3)GlcNAc | Minimal LeX epitope (SSEA-1/CD15) [4] |
Lewis X hexaose | Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc | Hybrid LeX/Lea structure [3] |
Sialyl Lewis X (sLeX) | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | α2-3 sialylation of LeX [2] [7] |
LeX hexaose serves as a scaffold for enzymatic modifications that alter its biological activity:
Key sulfated derivatives of sLeX include:
Analog | Modification Site | Biological Role |
---|---|---|
6-Sulfo-sLeX | GlcNAc-C6 | High-affinity L-selectin ligand [3] [8] |
6′-Sulfo-sLeX | Galactose-C6 | Weak selectin binding [3] |
6,6′-Bisulfo-sLeX | GlcNAc-C6 + Galactose-C6 | Low receptor affinity [3] |
Figure 1: Linkage Variations in LeX Hexaose Derivatives
Core LeX Hexaose: Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc │ ├─ Sialylation → Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc-... (sLeX) ├─ Sulfation at GlcNAc-C6 → 6-Sulfo-sLeX (High-affinity ligand) └─ Sulfation at Gal-C6 → 6′-Sulfo-sLeX (Low-affinity ligand)
NMR-Based Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy reveals LeX hexaose’s three-dimensional topology:
Mass Spectrometric Profiling
Advanced mass spectrometry techniques resolve LeX isomers and quantify expression:
Table 3: Analytical Techniques for LeX Conformational and Structural Analysis
Technique | Key Parameters | Application to LeX |
---|---|---|
NMR RDCs | Residual dipolar couplings | Rigidly folded solution conformation [1] |
tr-NOE | Inter-proton distances | Conformational change upon selectin binding [7] |
PGC-LC-MS/MS | Retention time (vi-min) | Isomer separation; cancer biomarker discovery [5] [8] |
CID-MS/MS | Fragment ion patterns | Linkage-specific sequencing [5] |
Comprehensive List of Compounds
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